molecular formula C16H18BrN5O2S B12160360 4-bromo-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide

4-bromo-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide

Cat. No.: B12160360
M. Wt: 424.3 g/mol
InChI Key: QBHXSDWJZYZCKH-UHFFFAOYSA-N
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Description

4-bromo-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide is a complex organic compound featuring a bromine atom, a triazolopyrimidine moiety, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The triazolopyrimidine core can participate in redox reactions, although specific conditions and reagents would need to be optimized.

    Condensation Reactions: The sulfonamide group can engage in condensation reactions with various nucleophiles.

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination.

    Triethylamine: Commonly used as a base in sulfonamide formation.

    Propyl halides: Used for alkylation reactions.

Major Products

The major products formed from these reactions would include various substituted derivatives of the original compound, potentially with altered biological activities.

Scientific Research Applications

4-bromo-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide is unique due to its specific structural features, such as the bromine atom and the sulfonamide group, which confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C16H18BrN5O2S

Molecular Weight

424.3 g/mol

IUPAC Name

4-bromo-N-[3-(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide

InChI

InChI=1S/C16H18BrN5O2S/c1-11-10-12(2)22-15(20-21-16(22)19-11)4-3-9-18-25(23,24)14-7-5-13(17)6-8-14/h5-8,10,18H,3-4,9H2,1-2H3

InChI Key

QBHXSDWJZYZCKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=NN=C(N12)CCCNS(=O)(=O)C3=CC=C(C=C3)Br)C

Origin of Product

United States

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